Deisovaleryl-blastmycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28N2O8 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl)-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27) |
InChI Key |
RQVHZRRXZBBXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Deisovaleryl Blastmycin
Discovery and Historical Context of Deisovaleryl-blastmycin Isolation
This compound was first isolated from the fermentation broth of Streptomyces sp. 5140-A1. nih.gov Its discovery was part of a broader effort to identify new antifungal agents from microbial sources. The initial characterization of this crystalline antibiotic, with a melting point of 186-188°C and a molecular formula of C21H28O8N2, suggested its structural relationship to the antimycin A-blastmycin group of antibiotics. nih.govjst.go.jp The antimycins are a well-established class of depsipeptides known for their potent biological activities, primarily isolated from actinomycetes. researchgate.net
Microbial Producers of this compound
The production of this compound is attributed to specific strains of bacteria belonging to the genus Streptomyces. nih.govjmb.or.kr These microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. nih.gov
Streptomyces species are the most prolific producers of antibiotics, accounting for approximately 75% of all known antibiotics derived from actinomycetes. jmb.or.kr this compound is one such compound, initially identified from Streptomyces sp. 5140-A1. nih.govjst.go.jp Further research has led to its isolation from other Streptomyces species as well, including Streptomyces antibioticus strain 200-09, which was isolated from a soil sample collected on the coast of Hawaii. tandfonline.com
The marine environment is a significant and relatively untapped source of novel bioactive compounds. researchgate.net Marine-derived Streptomyces have demonstrated the capacity to produce a distinct profile of secondary metabolites compared to their terrestrial counterparts. researchgate.net Research has shown the isolation of this compound from marine actinomycetes, such as Streptomyces hydrogenans MBTC12, which was isolated from marine sediments. snu.ac.kr This highlights the potential of marine ecosystems as a source for discovering new and known bioactive compounds. researchgate.netnih.gov
The identification of Streptomyces strains capable of producing this compound involves a combination of morphological, physiological, biochemical, and molecular techniques. biotech-asia.org Morphological characterization includes observing colony features, aerial hyphae, and substrate mycelium. biotech-asia.org Molecular identification, primarily through 16S rRNA gene sequencing, provides a more precise classification of the producing organism. biotech-asia.orgfrontiersin.org For instance, the strain 200-09 was identified as Streptomyces antibioticus based on its morphological, physiological, and biochemical characteristics, which was further confirmed by 16S rDNA analysis. tandfonline.com
Fermentation Processes for this compound Production
The production of this compound is achieved through controlled fermentation of the producing Streptomyces strain. The fermentation broth, which contains the secreted antibiotic, is the starting material for isolation. nih.govmedkoo.com The specific conditions of the fermentation, such as the composition of the culture medium, temperature, and incubation time, are critical for maximizing the yield of the target compound. For example, Streptomyces sp. 5140-A1 was cultured in a fermentation broth from which this compound was subsequently isolated. nih.gov Similarly, Streptomyces hydrogenans MBTC12 was fermented in a GPY70 medium for several days to produce the antibiotic. snu.ac.kr
| Parameter | Condition | Reference |
| Producing Organism | Streptomyces sp. 5140-A1 | nih.gov |
| Culture Medium | Fermentation Broth | nih.gov |
| Product | This compound | nih.gov |
| Producing Organism | Streptomyces antibioticus strain 200-09 | tandfonline.com |
| Culture Medium | Cultured Broth | tandfonline.com |
| Product | This compound | tandfonline.com |
| Producing Organism | Streptomyces hydrogenans MBTC12 | snu.ac.kr |
| Culture Medium | GPY70 Medium | snu.ac.kr |
| Product | This compound | snu.ac.kr |
Chromatographic and Extraction Techniques for this compound Isolation
The isolation and purification of this compound from the fermentation broth involve a series of extraction and chromatographic steps. researchgate.netnih.gov Initially, the fermentation broth is typically filtered, and the filtrate is subjected to liquid-liquid extraction using a solvent such as ethyl acetate. snu.ac.kr The resulting crude extract is then purified using various chromatographic techniques. researchgate.net
Column chromatography is a common method used for the initial fractionation of the crude extract. iipseries.org Further purification is often achieved using high-performance liquid chromatography (HPLC), which provides high resolution and allows for the separation of closely related compounds. nih.goviipseries.org The purity and structure of the isolated this compound are then confirmed using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com
| Technique | Purpose | Reference |
| Liquid-Liquid Extraction | Initial extraction from fermentation broth | snu.ac.kr |
| Column Chromatography | Fractionation of crude extract | iipseries.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification | nih.gov |
| Mass Spectrometry (MS) | Structural confirmation | tandfonline.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | tandfonline.com |
Biosynthetic Pathways and Enzymology of Deisovaleryl Blastmycin
Overview of Antimycin-Type Depsipeptide Biosynthesis
Antimycin-type depsipeptides represent a broad and structurally diverse family of natural products. rsc.org Their biosynthesis is a hallmark of the metabolic capabilities of actinomycetes and is executed by large, multi-enzyme complexes known as hybrid non-ribosomal peptide synthetase (NRPS)–polyketide synthase (PKS) systems. researchgate.netrsc.org
The general architecture of these compounds features a macrocyclic lactone ring of varying size—most commonly 9-membered rings like that in Deisovalerylblastmycin, but also 12-, 15-, and 18-membered variants—attached via an amide bond to a conserved 3-formamidosalicylate (3-FAS) moiety. researchgate.netrsc.org The biosynthesis initiates with the formation of this 3-FAS starter unit, which is derived from the amino acid L-tryptophan. researchgate.netjst.go.jp The macrolactone ring is then assembled in a stepwise fashion, incorporating both amino acid and short-chain carboxylic acid building blocks, followed by cyclization to yield the final depsipeptide structure. nih.gov
Role of Hybrid Non-Ribosomal Peptide Synthetase (NRPS) – Polyketide Synthase (PKS) Systems
The molecular skeleton of Deisovaleryl-blastmycin is assembled on a hybrid NRPS-PKS "assembly line". nih.govnih.gov This system is composed of large, modular proteins that work in a coordinated fashion to build the complex molecule. Each module is responsible for the incorporation and modification of a specific building block. nih.gov In these hybrid systems, the growing chain is passed from one catalytic domain to the next, tethered to the enzyme complex throughout the process until its final release. nih.gov
Non-ribosomal peptide synthetase (NRPS) modules are responsible for incorporating amino acids into the growing depsipeptide chain. nih.gov In the biosynthesis of antimycins like this compound, a key amino acid incorporated by the NRPS machinery is L-threonine. nih.gov An NRPS module is typically comprised of several catalytic domains, each with a specific function.
| Domain | Function in this compound Biosynthesis |
| Adenylation (A) | Selects the specific amino acid substrate (e.g., L-threonine), activates it as an aminoacyl-adenylate. |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm. |
| Condensation (C) | Catalyzes the formation of a peptide bond between the amino acid on its own T-domain and the growing chain attached to the previous module. |
Table 1: Core domains of NRPS modules and their functions in the assembly of the antimycin backbone.
Polyketide synthase (PKS) modules work in concert with NRPS modules to extend the molecular chain using short-chain acyl-CoA units, such as malonyl-CoA or methylmalonyl-CoA. researchgate.netnih.gov The structural diversity found in the alkyl side chains of different antimycin analogs originates from the selection of various extender units by these PKS modules. researchgate.net Like NRPS, PKS modules are composed of a set of core domains.
| Domain | Function in this compound Biosynthesis |
| Acyltransferase (AT) | Selects a specific acyl-CoA extender unit (e.g., derived from pyruvate) and transfers it to the ACP domain. researchgate.netnih.gov |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and the extender unit via a thioester linkage. nih.gov |
| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation, adding the extender unit to the growing chain. nih.gov |
| Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER) | Optional modifying domains that can alter the oxidation state of the β-keto group after a condensation reaction. |
Table 2: Core and optional domains of PKS modules involved in constructing the antimycin macrolactone ring.
Identification and Characterization of Biosynthetic Gene Clusters for this compound
The genetic blueprint for this compound production is encoded in a dedicated biosynthetic gene cluster (BGC). asm.org The elucidation of the antimycin (ant) BGC in Streptomyces albus S4 provided a foundational understanding of this pathway. asm.org These clusters contain the genes encoding the large NRPS and PKS proteins, as well as enzymes responsible for producing the 3-FAS starter unit, precursor supply, and post-assembly tailoring modifications. asm.orgnih.gov
Antimycin BGCs have been categorized into different forms (short, intermediate, and long) based on their gene content. asm.org The study of these clusters has been greatly advanced by heterologous expression, where the entire BGC is transferred from the native producer into a more genetically tractable host organism like Escherichia coli or other Streptomyces species. nih.govacs.org This technique allows for systematic gene inactivation and functional analysis to confirm the role of each enzyme in the biosynthetic pathway. nih.gov
Precursor Incorporation and Metabolic Labeling Studies
The origins of the atoms that constitute the antimycin scaffold have been meticulously traced through metabolic labeling experiments. Early research using ¹⁴C-labeled compounds fed to Streptomyces cultures was pivotal in identifying the primary metabolic precursors. jst.go.jpnih.gov
Key findings from these studies include:
L-Tryptophan: Demonstrated to be the direct precursor of the 3-aminosalicylic acid core of the 3-FAS moiety. jst.go.jp
Indole (B1671886) Ring of Tryptophan: Further experiments showed that carbon-2 of tryptophan's indole ring is incorporated to become the formyl carbon of the 3-formamido group. jst.go.jp
Other Precursors: The incorporation of labeled L-phenylalanine, shikimate, and glucose was also observed, consistent with their roles in the primary metabolic pathways that supply the necessary building blocks. jst.go.jpnih.gov
These classical feeding studies provided the fundamental framework for understanding the biosynthetic logic, which has since been refined by genetic and enzymatic characterization.
Enzymatic Steps and Catalytic Mechanisms in this compound Formation
The assembly of this compound is a highly orchestrated process involving numerous discrete enzymatic reactions.
Starter Unit Formation: The pathway is initiated by the synthesis of the 3-formamidosalicylate (3-FAS) starter unit from chorismate, a branch-point intermediate in the shikimate pathway. A suite of enzymes, encoded by the ant gene cluster, including AntHIJKL and AntO, are responsible for converting chorismate to 3-aminosalicylate and its subsequent formylation to produce 3-FAS. nih.gov
Assembly Line Elongation: The 3-FAS starter unit is loaded onto the first module of the NRPS-PKS assembly line. The megasynthase then catalyzes the sequential addition of L-threonine (via an NRPS module) and several two-carbon units (via PKS modules) derived from precursors like pyruvate. researchgate.netnih.gov
Tailoring During Assembly: A crucial tailoring step is the reduction of a specific carbonyl group on the growing chain. The standalone β-ketoreductase enzyme, AntM, is proposed to reduce the C8 carbonyl while the intermediate is still covalently tethered to the acyl carrier protein (ACP) of the final PKS module. acs.org This reduction is a prerequisite for subsequent modifications that lead to the structural diversity within the antimycin family. acs.org
Chain Termination and Cyclization: Once the linear chain is fully assembled, a thioesterase (TE) domain, typically located at the end of the final NRPS/PKS module, catalyzes the release of the molecule. This release occurs via an intramolecular esterification reaction, forming the nine-membered dilactone ring characteristic of this compound. nih.govacs.org
The name "this compound" suggests it is an analog of blastmycin (also known as antimycin A₃) that lacks an isovaleryl group. jst.go.jp This structural feature is likely the result of the absence of or inactivity of a specific acyltransferase enzyme that would normally attach the isovaleryl side chain to the C8-hydroxyl group, a modification common in other antimycins. acs.org
Genetic Engineering and Pathway Diversification Approaches for this compound
The modular nature of the antimycin biosynthetic pathway and the promiscuity of key enzymes present significant opportunities for genetic engineering and the generation of novel this compound analogues. nih.govacs.org These strategies primarily focus on the manipulation of the ant gene cluster and the exploitation of the substrate flexibility of its encoded enzymes.
One key approach is the heterologous expression of the antimycin biosynthetic gene cluster in more genetically tractable host organisms. acs.orgasm.org Successful expression has been achieved in hosts such as Streptomyces coelicolor and Escherichia coli. acs.orgasm.orgescholarship.org These heterologous systems provide a platform for targeted genetic modifications and precursor feeding studies to generate new derivatives.
Pathway diversification efforts have largely centered on the promiscuous acyltransferase, AntB. nih.gov The ability of AntB to accept a wide range of acyl-CoA substrates has been exploited to create antimycins with novel side chains. nih.gov By introducing different acyl-CoA precursors into the fermentation medium of a suitable production strain, or by co-expressing genes for the biosynthesis of specific acyl-CoAs, it is possible to generate a library of new antimycin compounds. This approach could be directly applied to generate analogues of this compound with altered acyl groups, potentially leading to compounds with improved biological activities.
Furthermore, the reprogramming of the NRPS-PKS assembly line itself offers another avenue for diversification. researchgate.net By altering the modules within the AntC and AntD proteins, it may be possible to incorporate different amino acid or keto acid building blocks, leading to modifications in the dilactone core of this compound. Inspired by gene evolution, this strategy aims to create new bioactive molecules by redesigning the biosynthetic machinery. researchgate.net The heterologous expression of the ant gene cluster also facilitates the investigation of structure-activity relationships, as demonstrated by the incorporation of fluorine into the 3-formamidosalicylic acid moiety. acs.orgnih.gov
Chemical Synthesis and Semisynthesis of Deisovaleryl Blastmycin and Its Precursors
Early Synthetic Approaches to Deisovaleryl-blastmycin Analogs
Early forays into the synthesis of antimycin-type compounds, including analogs of this compound, laid the groundwork for more advanced total syntheses. These initial efforts often focused on constructing the core dilactone structure and exploring methods for amide bond formation. A notable early synthesis of this compound itself was reported by Kinoshita and Aburaki in 1976. oup.comfx361.cc Their approach involved the conversion of Methyl 3-O-benzoyl-2-C-butyl-2,5-dideoxy–β-l-arabinofuranoside into (2R,3R,4S)-4-(N-benzyloxycarbonyl-l-threonyloxy)-3-benzyloxy-2-butylpentanoic acid. oup.com The crucial lactonization to form the nine-membered dilactone ring was achieved using a 2-pyridylthio ester activated by silver perchlorate, yielding the desired dilactone which was then transformed into this compound. oup.com
Total Synthesis Strategies for this compound
More recent total syntheses have employed sophisticated strategies to achieve high levels of stereocontrol and efficiency. These approaches often involve the synthesis of key fragments followed by their strategic coupling and macrolactonization.
The stereoselective construction of the lactone portion of this compound is a critical aspect of its total synthesis. One successful strategy utilized an oxazole (B20620) template to build the dilactone framework. researchgate.net The formation of the nine-membered ring was accomplished through the reaction of an ω-hydroxyl group with an activated carboxylate, which was generated from the reaction of the oxazole with singlet oxygen. researchgate.net Other approaches have focused on the stereoselective synthesis of γ-lactone subunits, which are prevalent in many natural products. sapub.orgscielo.br For instance, a two-step annelation protocol involving diesters and methyl bromoacetate (B1195939) with 2-chlorocyclopentanone (B1584037) derivatives has been developed to produce bicyclic lactones with high stereoselectivity. sapub.org
The formation of the nine-membered dilactone ring is a significant challenge in the synthesis of this compound and its analogs. Various macrolactonization techniques have been employed to address this. One effective method is the use of MNBA (Shiina's reagent) for mediated macrolactonization. researchgate.net Another successful approach involves the lactonization of a 2-pyridinethiol ester bearing a TIPS (triisopropylsilyl) group on the 8-OH position, facilitated by a (CuOTf)₂·PhH complex. researchgate.netresearchgate.net Kita-Trost lactonization, proceeding through an ethoxyvinyl ester intermediate, has also been utilized for the construction of the nine-membered dilactone core. researchgate.net Ring expansion reactions represent another innovative strategy for accessing medium-sized rings like the nine-membered lactone. nih.govnih.govwhiterose.ac.uk
Protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions during the synthesis. organic-chemistry.orgnih.gov The choice of protecting groups is critical for ensuring their stability throughout the synthetic sequence and their selective removal under mild conditions. organic-chemistry.org For instance, the tert-butoxycarbonyl (Boc) group is a common choice for protecting amines and can be removed under acidic conditions. researchgate.net In complex syntheses, an orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used, allowing for selective deprotection of specific functional groups. organic-chemistry.org The N,N-dimethylaminoxy carbonyl (Dmaoc) group is a more polar protecting group that can be removed by reduction, offering an alternative to traditional protecting groups. frontiersin.org
Table 1: Key Coupling Reagents in this compound Synthesis
| Reagent | Coupling Type | Reference |
| PyBOP | Amide Coupling | researchgate.net |
| (CuOTf)₂·PhH | Lactonization | researchgate.netresearchgate.net |
| MNBA (Shiina's reagent) | Macrolactonization | researchgate.net |
Asymmetric Synthesis Methodologies Applied to this compound
Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound, as different stereoisomers can exhibit vastly different biological activities. nih.govbuchler-gmbh.com
Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Auxiliary/Catalyst | Reaction Type | Application | Reference |
| Oppolzer's sultam | Asymmetric Aldol (B89426) Reaction | Synthesis of Antimycin A family and deisovalerylblastmycin | researchgate.netresearchgate.net |
| Chiral Diamines | Asymmetric Aldol Reaction | Synthesis of β-hydroxy carbonyl compounds | nih.gov |
Chiral Auxiliary Approaches
The controlled installation of the correct stereochemistry is a critical challenge in the total synthesis of this compound. Chiral auxiliary-based methods have proven to be highly effective in this regard, offering a predictable and efficient means of inducing asymmetry. One of the most successful approaches in the synthesis of the antimycin family, including this compound, has involved the use of Oppolzer's sultam.
An asymmetric aldol reaction employing an N-acyl derivative of Oppolzer's sultam has been a key step in a practical and efficient synthetic route to a variety of antimycin A congeners. researchgate.netresearchgate.netnih.gov This methodology allows for the highly diastereoselective formation of one of the critical carbon-carbon bonds in the molecule's backbone, thereby setting two of the adjacent stereocenters. The chiral auxiliary, being a rigid bicyclic sulfonamide, effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thus ensuring high levels of stereocontrol. Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to reveal the desired chiral carboxylic acid, which can then be carried forward in the synthesis. This approach has been instrumental in producing quantities of this compound and its analogues on a scale sufficient for biological evaluation. researchgate.net
| Chiral Auxiliary | Key Reaction | Purpose | Reported Efficiency | Reference |
|---|---|---|---|---|
| Oppolzer's Sultam | Asymmetric Aldol Reaction | Diastereoselective formation of a C-C bond, setting key stereocenters. | Practical and efficient, enabling synthesis on a 60-300 mg scale with an overall yield of approximately 24% over 15 steps for the antimycin A family. | researchgate.net |
Semisynthetic Modifications and Derivatization Strategies of this compound
Semisynthesis, the chemical modification of a natural product, is a powerful tool for generating analogues with potentially improved properties. While specific reports on the extensive semisynthetic modification of this compound are limited, strategies can be inferred from work on closely related antimycin-type compounds, such as UK-2A and other antimycin A members. researchgate.net this compound is itself considered a "deacyl" analogue of other antimycins, suggesting that modification of the acyl group at the C-8 position is a viable strategy. researchgate.net
The primary sites for derivatization on the this compound scaffold would be the hydroxyl group and the acyl side chain. Strategies could include:
Deacylation and Re-acylation: Removal of the isovaleryl group from the C-8 hydroxyl moiety would yield the deacylated core. This core could then be re-acylated with a variety of different carboxylic acids to introduce novel side chains. This would allow for the exploration of the impact of the side chain's length, branching, and functionality on biological activity.
Modification of the 3-formamidosalicylate moiety: The N-formyl group has been shown to be amenable to modification in other antimycins. acs.org Strategies could involve deformylation followed by re-acylation with different acyl groups to probe the importance of this functionality.
These semisynthetic approaches would provide a rapid route to a diverse range of analogues that would be difficult to access through total synthesis alone.
| Modification Site | Potential Reaction | Purpose of Derivatization | Analogous Precedent |
|---|---|---|---|
| C-8 Acyl Group | Deacylation followed by re-acylation with various acyl chlorides or anhydrides. | Investigate the influence of the side chain on activity and specificity. | Isolation of deacyl compounds like Deisovalerylblastmycin suggests the lability of this group. researchgate.net |
| N-Formyl Group | Deformylation and subsequent N-acylation. | Explore the role of the formamido group in target binding. | N-transacylation reactions have been reported for Antimycin A. acs.org |
Development of Efficient and Scalable Synthetic Routes for Research Purposes
The development of efficient and scalable synthetic routes is crucial for enabling detailed biological studies and potential therapeutic development. Early syntheses of this compound, such as the one reported by Aburaki and Kinoshita in 1976, established the feasibility of its total synthesis but were often lengthy and low-yielding. oup.com This initial synthesis involved the lactonization of a 2-pyridylthio ester intermediate to form the challenging nine-membered ring, affording the desired dilactone in a 33% yield for that specific step. oup.com
Structure Activity Relationship Sar Analysis of Deisovaleryl Blastmycin
Elucidation of Essential Pharmacophoric Elements in Deisovaleryl-blastmycin
The biological activity of the antimycin family, including this compound, is largely dictated by a conserved pharmacophore consisting of two main components: a nine-membered dilactone core and an N-formylaminosalicylic acid moiety attached via an amide linkage. microbiologyresearch.orgbeilstein-journals.orgnih.gov
The N-formylaminosalicylic acid portion is considered the primary element for binding specificity, particularly for the well-studied inhibition of the mitochondrial cytochrome bc1 complex. nih.govresearchgate.net Key features within this moiety that are critical for activity include:
The Phenolic Hydroxyl Group: This group is essential for binding to the target protein. Studies on antimycin analogs have shown that its removal or modification leads to a significant loss of activity. nih.gov
The N-Formyl Group: This group is also crucial for potent inhibitory action. Its replacement or removal often results in diminished biological activity. researchgate.netnih.gov
The Amide Linkage: This bond connects the aromatic ring to the dilactone core and maintains the correct orientation of the two main pharmacophoric elements. researchgate.net
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen is a characteristic feature in the solution structure of antimycins, contributing to a conformationally restrained structure. nih.gov However, crystallographic studies of antimycin bound to its target reveal a shift in this hydrogen bond to involve the amide nitrogen, indicating conformational flexibility upon binding. nih.gov
These elements collectively form the essential pharmacophore responsible for the specific interactions with biological targets, a feature that this compound shares with other potent antimycins.
Contribution of the Branched Fatty Acid Chain to Biological Mechanisms
Firstly, BCFAs are integral components of bacterial cell membranes, where they are crucial for maintaining membrane fluidity and integrity, especially at lower temperatures. core.ac.ukplos.orgfrontiersin.org The presence of the BCFA side chain on this compound may facilitate its interaction with and penetration of microbial cell membranes, a critical step for its antibacterial and antifungal effects. The structural similarity to membrane components could allow the molecule to disrupt membrane organization or function.
Secondly, the length and branching of the fatty acid chain influence the molecule's lipophilicity. This property is a key determinant of how the compound is absorbed, distributed, and transported across biological membranes to reach its intracellular target. In the broader antimycin family, the nature of the alkyl chain at this position is a major source of chemical diversity and modulates the potency and selectivity of the compounds. nih.govresearchgate.net For instance, the metabolism of branched-chain amino acids provides the precursors for these fatty acid chains in biosynthesis, highlighting their biological significance. nih.govdellait.com
Importance of the Dilactone Core for Activity
The nine-membered dilactone ring is the central scaffold of this compound and all antimycin-type antibiotics. nih.govscielo.brresearchgate.net This medium-sized ring is formed from two hydroxy acids linked by ester bonds and is critical for biological activity. Its importance is multifaceted:
Structural Rigidity and Conformation: The dilactone core provides a semi-rigid framework that holds the other functional groups—the N-formylaminosalicylic acid and the fatty acid chain—in a specific three-dimensional orientation. This precise spatial arrangement is necessary for optimal binding to the target enzyme's active site. nih.gov
Scaffold for Substituents: It serves as the anchor point for the side chains at positions C-3, C-7, and C-8, which are key determinants of the specific activity and selectivity of each antimycin analog.
Essential for Potency: While the salicylic (B10762653) acid moiety is often credited with binding specificity, the integrity of the dilactone ring is indispensable for high-potency inhibition. SAR studies where the dilactone ring was replaced by more flexible open-chain structures, such as di-n-octyl L-glutamate, resulted in compounds with significantly reduced activity, underscoring the importance of the cyclic core. researchgate.netresearchgate.net The challenging chemical synthesis of this nine-membered ring further highlights its unique structural role. scielo.brnih.gov
Therefore, the dilactone core is not merely a linker but an essential structural component that is fundamental to the high-affinity binding and biological activity of this compound.
Impact of Substituents at Specific Positions (e.g., C-7, C-8) on Biological Activity
This compound is classified as an 8-hydroxy antimycin, which distinguishes it from the more common antimycin A series. nih.gov The substituents at the C-7 and C-8 positions on the dilactone core are critical variables that significantly modulate biological activity.
C-7 Position: this compound has a C4 alkyl chain (isobutyl group) at this position. escholarship.org The length and structure of the alkyl chain at C-7 are known to influence the potency of antimycins. Studies on related compounds have shown an inverse relationship between the length of the alkyl chain and antifungal activity. researchgate.net
C-8 Position: This position features a hydroxyl group in this compound. In contrast, the highly potent antimycin A congeners possess an acyloxy (ester) group at C-8. The presence of a free hydroxyl group at C-8, as seen in this compound and the related urauchimycins and kitamycins, is generally associated with lower biological activity compared to their acylated counterparts. researchgate.net The acyltransferase enzyme AntB is responsible for the esterification at this position during biosynthesis, and its absence leads to the production of 8-hydroxy variants. beilstein-journals.orgnih.gov
The variation in these two positions among the 8-hydroxy antimycins provides a clear example of SAR, as shown in the table below.
| Compound | C-7 Alkyl Chain | C-8 Substituent | Relative Biological Activity |
| This compound | C4 (isobutyl) | -OH | Base Activity |
| Urauchimycin | C5 | -OH | Lower activity than acylated antimycins researchgate.net |
| Kitamycin | C6 | -OH | Lower activity than acylated antimycins researchgate.net |
| Antimycin A4 | C4 (isobutyl) | -O-CO-CH(CH3)2 | Higher Activity |
| Antimycin A3 | C4 (isobutyl) | -O-CO-CH2CH(CH3)2 | Higher Activity |
This table is generated based on findings from references nih.govescholarship.orgresearchgate.net.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of this compound, dictated primarily by its nine-membered dilactone core, is intimately linked to its bioactivity. Conformational analysis of the antimycin scaffold through molecular modeling, NMR studies, and X-ray crystallography has provided critical insights into how its shape governs its function. nih.govnih.govresearchgate.net
The dilactone ring is not planar and exists in a limited number of stable, low-energy conformations. researchgate.net This conformational preference ensures that the substituents at C-3, C-7, and C-8 are projected into a specific spatial arrangement. This pre-organization reduces the entropic penalty upon binding to its biological target, contributing to high-affinity interactions.
X-ray crystal structures of antimycin A bound to the cytochrome bc1 complex have been particularly revealing. nih.gov They show that the molecule adopts a specific "bioactive" conformation within the binding pocket. Interestingly, this bound conformation can differ from the most stable conformation in solution. For example, the intramolecular hydrogen bond within the salicylamide (B354443) moiety is altered upon binding, demonstrating a degree of conformational flexibility that allows the molecule to adapt to the topology of the binding site. nih.gov This induced fit is critical for establishing key hydrogen bonds with conserved amino acid residues in the target protein, such as Asp228, which is essential for the inhibitory mechanism. nih.gov Thus, the ability of the this compound scaffold to adopt and maintain this specific bioactive conformation is a cornerstone of its biological activity.
SAR Studies on this compound Analogs and Derivatives
While SAR studies specifically on derivatives of this compound are limited, a wealth of information can be gleaned from research on the broader antimycin family, for which numerous analogs have been synthesized and evaluated. researchgate.netnih.gov These studies provide a predictive framework for understanding how modifications to the this compound structure would likely impact its activity.
Key findings from SAR studies on related antimycin analogs include:
Modification of the C-8 Hydroxyl Group: As previously noted, acylation of the C-8 hydroxyl group generally enhances activity. Synthesizing ester derivatives of this compound would be a logical step to increase its potency. The nature of the acyl chain itself is also a point of variation, with different chain lengths and branching patterns affecting activity. beilstein-journals.org
Modification of the C-7 Alkyl Chain: Altering the C4 alkyl chain of this compound could modulate its lipophilicity and target interaction. Studies on splenocins and other antimycins, where this alkyl chain is replaced with benzyl (B1604629) groups or other alkyl chains of varying lengths, have shown significant effects on activity. nih.govescholarship.org
Modification of the Salicylic Acid Moiety: This part of the molecule is highly sensitive to change. Methylation of the phenolic hydroxyl or removal of the N-formyl group typically abolishes or drastically reduces activity, confirming their status as essential pharmacophoric features. researchgate.net
Replacement of the Dilactone Core: More drastic modifications, such as replacing the nine-membered ring with an 18-membered tetralactone core (as in respirantin) or with flexible alkyl diesters, have been explored. researchgate.netresearchgate.net These studies confirm the dilactone core is not immutable but that its replacement has profound consequences on the activity profile, sometimes leading to analogs with different or improved properties, such as enhanced anticancer activity. researchgate.net
The table below summarizes the general SAR trends for the antimycin scaffold, which are applicable to this compound.
| Modification Site | Structural Change | Impact on Biological Activity |
| C-8 Position | Acylation of -OH | Generally increases potency researchgate.net |
| C-7 Position | Varying alkyl chain length | Modulates potency; often an inverse relationship researchgate.net |
| C-7 Position | Replacement with aromatic group | Can be tolerated or enhance activity nih.gov |
| Salicylamide Moiety | Removal/methylation of phenolic -OH | Drastic reduction or loss of activity researchgate.net |
| Salicylamide Moiety | Removal of N-formyl group | Drastic reduction or loss of activity nih.gov |
| Dilactone Core | Replacement with open-chain linker | Significant loss of potency researchgate.net |
This table is generated based on findings from references researchgate.netnih.govnih.govresearchgate.netresearchgate.net.
Molecular and Cellular Mechanisms of Biological Activity of Deisovaleryl Blastmycin
Anti-inflammatory Mechanisms
Deisovaleryl-blastmycin and its structural analogs, the antimycins, have demonstrated notable anti-inflammatory effects. smolecule.comresearchgate.net Research suggests these compounds modulate the immune response through several key mechanisms, including the inhibition of pro-inflammatory cytokine production and interference with intracellular signaling pathways. smolecule.comontosight.ai
Inhibition of Pro-inflammatory Cytokine Production
A primary anti-inflammatory action of antimycin-type compounds is the suppression of pro-inflammatory cytokines. smolecule.comresearchgate.net Studies have shown that these compounds can significantly reduce the production of several key cytokines involved in inflammatory responses.
For instance, certain antimycin-type depsipeptides have been found to strongly inhibit the production of Interleukin-5 (IL-5). frontiersin.org In one study, the antimycin analog USF-19A exhibited a half-maximal inhibitory concentration (IC50) of 0.57 μM for IL-5 production in stimulated splenocytes. frontiersin.org In contrast, related compounds, somalimycin and urauchimycin D, showed significantly weaker activity. frontiersin.org This suggests that the specific chemical structure, particularly the side-chain substitutions, plays a crucial role in the potency of cytokine inhibition. frontiersin.org
Furthermore, the anti-inflammatory properties of some compounds are linked to their ability to reduce levels of tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.com For example, treatment with antimycin A has been shown to augment the production of these cytokines, while co-incubation with the natural compound celastrol (B190767) can significantly diminish their levels. mdpi.com Another study highlighted that tilmicosin, a macrolide antibiotic with immunomodulatory properties, can reduce the gene expression of cyclooxygenase-2 (COX-2), a potent mediator of inflammation. nih.gov
The table below summarizes the inhibitory effects of various antimycin-type compounds on pro-inflammatory cytokine production.
| Compound/Analog | Cytokine Inhibited | Cell Type/Model | Key Findings |
| USF-19A (Antimycin-type) | IL-5 | Ovalbumin-stimulated splenocytes | Strong inhibition with an IC50 of 0.57 μM. frontiersin.org |
| Somalimycin | IL-5 | Ovalbumin-stimulated splenocytes | Weaker activity compared to USF-19A. frontiersin.org |
| Urauchimycin D | IL-5 | Ovalbumin-stimulated splenocytes | Minimal to no activity at the tested concentrations. frontiersin.org |
| Antimycin A | IL-6, TNF-α, IL-1β | Human skeletal muscle cells | Augmented production of these cytokines. mdpi.com |
| Celastrol (in presence of Antimycin A) | IL-6, TNF-α, IL-1β | Human skeletal muscle cells | Diminished the amplified levels of these cytokines. mdpi.com |
| Tilmicosin | COX-2 (gene expression) | Macrophages | Directly reduces gene expression. nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAP Kinase)
The anti-inflammatory effects of this compound and related compounds are also attributed to their ability to modulate key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net These pathways are central to the regulation of inflammatory gene expression.
Research indicates that some compounds can inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. mdpi.comresearchgate.net For example, celastrol has been shown to inhibit NF-κB transcription factors and their downstream targets. mdpi.com Similarly, 2-methoxyestradiol (B1684026) (2-ME2) has demonstrated protective effects by attenuating NF-κB activity. researchgate.net
Antimicrobial peptides (AMPs), which share some functional similarities with antimycin-type compounds, are also known to exert anti-inflammatory effects by neutralizing lipopolysaccharide (LPS), a potent trigger of inflammatory pathways, and inhibiting the release of immune factors. nih.gov
Interaction with Inflammatory Mediators
Beyond cytokine inhibition and pathway modulation, these compounds can interact directly with other inflammatory mediators. For instance, some macrolide antibiotics are known to reduce the accumulation of pro-inflammatory mediators and modulate neutrophil function. nih.gov Tilmicosin, for example, induces neutrophil apoptosis, which in turn provides anti-inflammatory benefits. nih.gov
Antimicrobial Mechanisms
This compound is part of the broader blastmycin and antimycin family of antibiotics, which exhibit a range of antimicrobial activities. jst.go.jpontosight.ai Their primary mechanism of action involves the disruption of the mitochondrial electron transport chain, a process vital for cellular respiration in many organisms. ontosight.aiontosight.aifrontiersin.org
Antibacterial Activity Against Gram-Positive Bacteria
Derivatives of blasticidin S, a related class of antibiotics, have shown a significant increase in activity against Gram-positive bacteria. rsc.orgnih.gov Semisynthetic modifications of blasticidin S have led to ester derivatives with enhanced potency against pathogenic bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis. nih.gov
The table below presents the minimum inhibitory concentrations (MIC) for some blasticidin S derivatives against various Gram-positive bacteria.
| Compound | S. aureus (μg/mL) | MRSA (μg/mL) | E. faecalis (μg/mL) |
| Blasticidin S | >64 | >64 | >64 |
| Derivative 11 | 4 | 4 | 4 |
Antibacterial Activity Against Gram-Negative Bacteria
The activity of these compounds against Gram-negative bacteria is generally more limited. nih.govnih.gov The outer membrane of Gram-negative bacteria often presents a significant barrier to many antibiotics. nih.gov While the parent compound blasticidin S shows minimal activity against Gram-negative pathogens, some shorter chain alkyl ester derivatives have displayed a modest increase in activity. nih.gov
Antifungal Activity Mechanisms
The primary antifungal activity of this compound stems from its potent inhibition of mitochondrial respiration in fungal cells. By disrupting the electron transport chain, it effectively halts the production of ATP, the cell's main energy currency. This energy depletion leads to a cascade of events, including the cessation of cellular growth, proliferation, and ultimately, cell death. The specific targets within the respiratory chain are crucial to its antifungal efficacy.
Inhibition of Microbial Respiration and Electron Transport Chain Components
This compound is a well-documented inhibitor of the mitochondrial electron transport chain, a critical pathway for cellular respiration in many microorganisms. Its inhibitory effects are highly specific, targeting key enzymatic complexes responsible for the transfer of electrons and the generation of a proton gradient necessary for ATP synthesis.
Cytochrome bc1 Complex Inhibition
The principal molecular target of this compound is the cytochrome bc1 complex, also known as Complex III of the electron transport chain. This multi-subunit enzyme plays a pivotal role in transferring electrons from ubiquinol (B23937) to cytochrome c. This compound binds to a specific site within this complex, obstructing the flow of electrons and thereby inhibiting its catalytic activity. This binding is highly specific and is a hallmark of the antimycin class of inhibitors.
Ubiquinol-Cytochrome c Oxidoreductase Inhibition
The inhibition of the cytochrome bc1 complex by this compound directly translates to the inhibition of ubiquinol-cytochrome c oxidoreductase activity. By blocking the function of this enzyme, the compound prevents the oxidation of ubiquinol and the subsequent reduction of cytochrome c. This disruption effectively creates a bottleneck in the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP production.
Investigating Specific Cellular Targets and Pathways of this compound
Research into the specific interactions of this compound has further elucidated its mode of action and cellular consequences.
Interactions with Bacterial Targets
While primarily known for its antifungal properties, the family of compounds to which this compound belongs has been isolated from marine-derived bacterial strains of the genus Micromonospora. escholarship.org The producing organisms themselves must possess mechanisms of resistance to the compound's effects. In other bacteria, the primary target remains the respiratory chain, specifically components analogous to the mitochondrial cytochrome bc1 complex. The efficacy against different bacterial species can vary depending on the specific structure and function of their respective respiratory chains.
Effects on Cellular Components and Processes
The inhibition of the electron transport chain by this compound has profound downstream effects on various cellular components and processes. The immediate consequence is a drastic decrease in cellular ATP levels. This energy crisis impacts numerous ATP-dependent processes, including nutrient transport, biosynthesis of macromolecules, and maintenance of cellular homeostasis. Furthermore, the blockage of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA, further contributing to cellular demise.
Advanced Research Methodologies for Deisovaleryl Blastmycin Studies
Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
In a representative analysis of Antimycin A1, a closely related analog, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to assign all proton and carbon signals. usgs.gov These experiments reveal proton-proton couplings, direct carbon-hydrogen attachments, and long-range carbon-hydrogen correlations, respectively, allowing for the unambiguous assembly of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Antimycin Analogs (in CDCl₃)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
|---|---|---|
| 2 | 78.1 | 4.95 (d, 4.0) |
| 3 | 50.2 | 5.30 (dd, 9.0, 4.0) |
| 4 | 170.5 | - |
| 6 | 35.5 | 2.60 (m) |
| 7 | 72.9 | 5.15 (d, 9.0) |
| 8 | 75.3 | 4.90 (m) |
| Aromatic C1 | 162.0 | - |
| Aromatic C2 | 115.1 | 7.50 (d, 8.0) |
| Aromatic C3 | 135.8 | 8.10 (d, 8.0) |
| Aromatic C4 | 118.2 | 7.10 (t, 8.0) |
| Aromatic C5 | 129.5 | 7.60 (t, 8.0) |
Note: This table presents a generalized set of data based on published spectra for Antimycin A analogs to illustrate the type of information obtained from NMR studies. Actual chemical shifts for Deisovaleryl-blastmycin would require experimental determination.
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the molecular formula has been established as C21H28O8N2. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. wikipedia.org This fragmentation pattern provides valuable clues about the structure of the molecule, as different structural motifs break apart in predictable ways. For instance, the fragmentation of antimycin analogs often shows characteristic losses of the side chains and cleavage of the lactone ring. nih.gov
Table 2: Representative Mass Spectrometry Fragmentation Data for Antimycin A3
| Parent Ion (m/z) | Fragmentation Technique | Key Fragment Ions (m/z) | Inferred Structural Moiety |
|---|---|---|---|
| 521.2485 [M+H]⁺ | Collision-Induced Dissociation (CID) | 493.2173 | Loss of CO |
| 521.2485 [M+H]⁺ | Collision-Induced Dissociation (CID) | 320.1441 | Cleavage of the ester linkage |
This data is representative for Antimycin A3 and illustrates the type of structural information that can be obtained through MS/MS analysis for this compound. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different types of chemical bonds. For a compound like this compound, IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from esters and amides, and aromatic (C=C) groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems, such as the aromatic ring in the antimycin structure. The UV spectra of Antimycin A analogs typically show absorption maxima related to the 3-formamidosalicylamide chromophore. researchgate.net
Biochemical Assays for Mechanistic Investigations
Biochemical assays are essential for understanding how a compound like this compound exerts its biological effects at the molecular and cellular levels. These assays can identify specific molecular targets and elucidate the pathways through which the compound acts.
Enzyme inhibition assays are used to determine if a compound can interfere with the activity of a specific enzyme. For antimycin A analogs, a primary target is the mitochondrial complex III (cytochrome bc1 complex) in the electron transport chain. caymanchem.com
The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org For Antimycin A3, the IC50 for the inhibition of mitochondrial respiration has been determined to be 38 nM in isolated rat liver mitochondria. caymanchem.com Antimycin A3 has also been shown to inhibit ATP-citrate lyase with a Ki value of 60.1 µM. caymanchem.com
Table 3: Enzyme Inhibition Data for Antimycin A3
| Enzyme/Complex | Assay Type | Inhibitory Concentration |
|---|---|---|
| Mitochondrial Complex III | Mitochondrial Respiration Inhibition | IC50 = 38 nM |
This table provides examples of enzyme inhibition data for Antimycin A3, which serves as a model for the types of assays that would be conducted for this compound. caymanchem.com
Cellular pathway modulation assays investigate the effect of a compound on specific signaling or metabolic pathways within a cell. Antimycin A is known to induce the production of reactive oxygen species (ROS) by disrupting the mitochondrial electron transport chain. caymanchem.comcellsignal.com This increase in ROS can trigger a variety of cellular responses, including the activation of stress-response pathways and, in some cases, apoptosis (programmed cell death). cellsignal.com
Furthermore, studies have shown that Antimycin A can modulate the activity of anti-apoptotic proteins such as Bcl-2. caymanchem.com Assays to investigate these effects often involve treating cultured cells with the compound and then measuring changes in protein levels, gene expression, or the activation state of key signaling molecules. For example, Antimycin A-induced mitochondrial dysfunction has been shown to regulate inflammasome signaling in human retinal pigment epithelial cells, leading to the production of mature IL-1β and IL-18. nih.gov
Table 4: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Antimycin A |
| Antimycin A1 |
| Antimycin A3 (Blastmycin) |
| IL-1β |
Microbiological Assays for Activity Characterization
Characterizing the antimicrobial spectrum and potency of this compound is foundational to its study. This is accomplished through a suite of standardized microbiological assays designed to quantify its effects on various microorganisms.
Initial screening for bioactivity often employs diffusion methods. The agar (B569324) disk diffusion assay , also known as the Kirby-Bauer method, provides a qualitative assessment of antimicrobial activity. youtube.comyoutube.com In this technique, a paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a target microorganism, such as the fungus Piricularia oryzae, against which it has shown activity. nih.gov Following incubation, a clear zone of inhibition around the disk indicates the compound's ability to prevent microbial growth. youtube.com The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
For more quantitative data, broth dilution methods are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is a critical metric for comparing the potency of this compound against different microbes or against other antibiotic compounds. For instance, studies on new antimycin A analogues have used this method to establish MIC values against bacteria like Staphylococcus aureus and Loktanella hongkongensis. nih.gov
To understand the dynamics of microbial killing, time-kill assays are conducted. These assays reveal whether this compound is microbistatic (inhibits growth) or microbicidal (kills the organism) and whether its killing effect is dependent on concentration or time. nih.gov By sampling a liquid culture containing the compound and the target microbe at various time points, the rate and extent of microbial killing can be precisely quantified.
The table below summarizes the application of these assays in the study of this compound and its analogs.
| Assay Type | Purpose | Key Metric(s) | Example Application for this compound |
| Agar Disk Diffusion | Qualitative screening of antimicrobial activity | Zone of Inhibition (mm) | Assessing activity against a panel of fungal and bacterial strains. |
| Broth Dilution | Quantitative measure of potency | MIC (µg/mL) | Determining the precise concentration needed to inhibit Piricularia oryzae. |
| Time-Kill Assay | Determining the rate and nature of microbial killing | Log reduction in CFU/mL over time | Characterizing whether the compound is fungistatic or fungicidal. |
Molecular Modeling and Computational Chemistry in SAR Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and specific derivatives. Molecular modeling and computational chemistry are indispensable tools in these Structure-Activity Relationship (SAR) studies.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to correlate variations in the physicochemical properties of compounds with their biological activities. nih.govnih.gov For this compound, a QSAR study would involve generating a series of virtual analogs by modifying specific functional groups (e.g., the isovaleryl side chain). For each analog, molecular descriptors such as hydrophobicity (π), electronic parameters (σ), and steric parameters (Molar Refractivity, MR) would be calculated. nih.gov These descriptors are then used to build a mathematical model that predicts the biological activity, such as the MIC value. This model can then be used to predict the activity of new, unsynthesized analogs, guiding synthetic efforts toward more promising compounds.
Molecular docking simulations are used to predict the binding orientation and affinity of this compound to its molecular target. The primary mode of action for antimycins is the inhibition of the mitochondrial electron transport chain by binding to cytochrome c reductase (the cytochrome bc1 complex). nih.govnih.gov A molecular docking study would involve using a high-resolution 3D structure of the cytochrome bc1 complex to model how this compound fits into the binding site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for its inhibitory activity. This information is invaluable for understanding the SAR at an atomic level and for designing modifications that could enhance binding affinity. For example, studies on other complex natural products have used these techniques to understand how lipophilicity and specific protein targets drive intracellular distribution and potency. researchgate.net
| Computational Technique | Objective | Key Information Gained | Relevance to this compound |
| QSAR Modeling | Predict biological activity from chemical structure. | Correlation between physicochemical properties and activity. | Guide the synthesis of new analogs with potentially improved antifungal potency. |
| Molecular Docking | Predict the binding mode and affinity to a biological target. | Identification of key binding interactions (e.g., hydrogen bonds). | Elucidate how it inhibits the cytochrome bc1 complex and design modifications to enhance this interaction. |
Genetic Manipulation and Metabolic Engineering Techniques for Producing Organisms
The production of this compound by its native host, Streptomyces sp. 5140-A1, can be optimized and diversified through genetic manipulation and metabolic engineering. doaj.orgresearchgate.net These strategies focus on modifying the organism's biosynthetic machinery to increase yield or to produce novel analogs.
Antimycins are synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, encoded by a dedicated biosynthetic gene cluster (BGC). nih.gov The first step in engineering the pathway is to identify and sequence the specific BGC for this compound in Streptomyces sp. 5140-A1. Once identified, several techniques can be applied:
Heterologous Expression: The entire BGC can be cloned and transferred into a more genetically tractable and faster-growing host strain, such as Streptomyces lividans. This approach can overcome limitations in the native producer, such as slow growth or difficult genetic manipulation, potentially leading to higher yields. nih.gov
Gene Disruption/Inactivation: Targeted disruption of specific genes within the BGC can lead to the production of novel analogs. For example, inactivating a gene responsible for adding the isovaleryl side chain could lead to the accumulation of a precursor molecule, which may have its own unique biological activities. This targeted gene disruption approach has been successfully used to create a novel, acid-stable derivative of erythromycin. bioworld.com
These genetic strategies offer a powerful platform for both improving the production efficiency of this compound and for generating a library of novel derivatives for SAR studies and drug discovery efforts.
Perspectives and Future Research Directions on Deisovaleryl Blastmycin
Elucidating Underexplored Molecular Targets and Mechanisms
The primary molecular target of Deisovaleryl-blastmycin is well-established as the Qi site of cytochrome c reductase. wikipedia.org However, the broader cellular consequences of this inhibition, and the potential for other molecular targets, remain largely underexplored. Future research in this area could focus on:
Reactive Oxygen Species (ROS) Signaling: Inhibition of the electron transport chain by antimycin A is known to increase the production of mitochondrial reactive oxygen species (ROS). nih.gov These ROS can act as signaling molecules, activating pathways like those involving glycogen (B147801) synthase kinase 3 (GSK3), which can in turn influence the stability of oncoproteins such as c-Myc. nih.gov Investigating whether this compound similarly modulates ROS-dependent signaling pathways could reveal novel anti-cancer or other therapeutic applications.
Apoptosis Regulation: Antimycin A analogs have been shown to induce apoptosis, in some cases through mechanisms independent of respiratory chain inhibition but still linked to Bcl-2 family proteins. nih.gov It is plausible that this compound may also have nuanced interactions with apoptotic machinery beyond what can be attributed solely to mitochondrial dysfunction. Studies exploring its direct or indirect effects on pro- and anti-apoptotic proteins are warranted.
Mitochondrial Dynamics: The health and function of mitochondria are maintained through a balance of fission and fusion. nih.gov Cellular stress, including that induced by mitochondrial inhibitors, can disrupt this balance. Research into how this compound affects mitochondrial morphology and the key proteins governing fission (e.g., Drp1) and fusion (e.g., MFN1/2, OPA1) could provide insights into its long-term cellular impacts and potential therapeutic uses in diseases characterized by mitochondrial dysfunction. nih.govfrontiersin.org
| Research Area | Potential Underexplored Target/Mechanism | Rationale |
| Cellular Signaling | ROS-dependent pathways (e.g., GSK3/c-Myc) | Inhibition of mitochondrial complex III is known to generate ROS, which can act as second messengers in various signaling cascades. nih.gov |
| Apoptosis | Direct modulation of Bcl-2 family proteins | Some antimycin derivatives exhibit pro-apoptotic effects independent of respiratory inhibition, suggesting additional targets within the apoptotic machinery. nih.gov |
| Mitochondrial Homeostasis | Proteins regulating mitochondrial fission and fusion | Mitochondrial inhibitors can induce cellular stress that alters the dynamic processes of mitochondrial fission and fusion. nih.gov |
Rational Design of Novel this compound Derivatives with Enhanced Properties
The rational design of novel derivatives based on the this compound scaffold offers a promising avenue for improving its therapeutic index and tailoring its activity for specific applications. Structure-activity relationship (SAR) studies are fundamental to this effort. For the broader antimycin class, it is known that modifications to the nine-membered dilactone core and the 3-formamidosalicylic acid moiety can significantly impact biological activity. nih.govresearchgate.net Future design strategies could include:
Modification of the Dilactone Core: SAR studies on related compounds like UK-2A have shown that the stereochemistry at the point of amide linkage is critical for potency. researchgate.net Systematic modification of the alkyl side chains on the dilactone ring of this compound could modulate its lipophilicity and, consequently, its cell permeability and target engagement.
Alterations to the Aromatic Moiety: The 3-formamidosalicylic acid portion of antimycins is crucial for their interaction with the target enzyme. nih.gov Designing derivatives with substitutions on this aromatic ring could enhance binding affinity or introduce new functionalities.
Computational Modeling and Docking: In silico molecular docking studies can be employed to predict how modifications to the this compound structure will affect its binding to cytochrome c reductase and potentially other off-targets. scirp.org This approach can guide the synthesis of derivatives with a higher probability of desired activity, such as increased potency or selectivity. For example, replacing the nine-membered ring with a larger, more flexible polylactone core has been explored computationally for antimycin A3 to enhance its interaction with anti-apoptotic proteins like Bcl-2. scirp.org
Optimization of Biosynthetic Pathways through Synthetic Biology Approaches
The production of this compound in its native Streptomyces host is likely subject to complex regulatory networks that limit yield. nih.gov Synthetic biology and genetic engineering offer powerful tools to overcome these limitations and enhance production. nih.govmcmaster.ca Key strategies include:
Refactoring the Biosynthetic Gene Cluster: The antimycin biosynthetic gene cluster (ant) contains genes for a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. nih.gov This cluster can be refactored by replacing native promoters with strong, constitutive promoters to increase gene expression and subsequent metabolite production. mdpi.com
Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a genetically tractable and optimized host, such as Streptomyces coelicolor or Streptomyces lividans, could lead to higher yields by removing it from its native, complex regulatory context. mdpi.com
Precursor Supply Enhancement: The biosynthesis of the antimycin core relies on precursors from primary metabolism, including tryptophan (for the 3-formamidosalicylic acid moiety) and various short-chain carboxylic acids (for the polyketide backbone). nih.gov Metabolic engineering of the host strain to increase the intracellular pools of these precursors could significantly boost the final titer of this compound. frontiersin.org
| Synthetic Biology Strategy | Objective | Example Approach |
| Gene Cluster Refactoring | Increase expression of biosynthetic genes | Replace native promoters with strong, well-characterized promoters. mdpi.com |
| Heterologous Expression | Improve yield and simplify downstream processing | Transfer the gene cluster to an engineered "super-host" with optimized metabolism. mdpi.com |
| Metabolic Engineering | Enhance the supply of building blocks | Overexpress genes in precursor pathways (e.g., tryptophan biosynthesis). nih.govfrontiersin.org |
Expanding the Scope of Mechanistic Understanding
While the inhibition of mitochondrial complex III is the primary mechanism of action, a deeper understanding of the downstream consequences and the compound's effects in different biological contexts is needed.
Context-Dependent Cytotoxicity: Antimycin A has shown some level of selective cytotoxicity, with cancer cells sometimes exhibiting greater sensitivity, potentially due to their reliance on mitochondrial respiration or differences in their antioxidant capacity. nih.gov Investigating the cytotoxic profile of this compound across a range of cancer cell lines versus non-cancerous cells could identify specific contexts where it may have a therapeutic window.
Anti-inflammatory Potential: A related class of natural products, the splenocins, which share the nine-membered bis-lactone (B144190) core with antimycins, have demonstrated potent anti-inflammatory activity by suppressing cytokine production. nih.gov Given the structural similarity, it is crucial to investigate whether this compound possesses similar immunomodulatory properties.
Impact on Cellular Metabolism: Beyond the direct inhibition of the electron transport chain, it is important to understand how this compound affects global cellular metabolism. Metabolomic studies could reveal shifts in central carbon metabolism, amino acid utilization, and lipid metabolism as cells adapt to mitochondrial inhibition.
Methodological Innovations in this compound Research
Advancements in analytical and imaging techniques can provide unprecedented insights into the function and effects of this compound.
Advanced Imaging Techniques: The use of cryo-electron tomography (cryo-ET) allows for the high-resolution, three-dimensional visualization of mitochondrial ultrastructure. sciencedaily.com Applying this technique to cells treated with this compound could reveal subtle changes in cristae morphology and the organization of respiratory supercomplexes, providing a deeper understanding of its physical impact on mitochondria.
Real-time Metabolite Biosensors: The development of genetically encoded fluorescent biosensors for key metabolites (e.g., ATP, NADH) would enable the real-time monitoring of metabolic fluxes within living cells following treatment with this compound. This would provide dynamic information that is often lost in endpoint assays.
Chemical Proteomics: Utilizing clickable chemical probes based on the this compound structure could help identify its direct binding partners within the cell. This approach could confirm its engagement with complex III and potentially uncover novel, previously unknown molecular targets, thereby validating some of the exploratory research directions mentioned in section 9.1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
